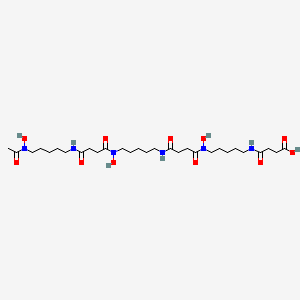![molecular formula C6H6N4O B1216822 7-Hidroxi-5-metil-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 2503-56-2](/img/structure/B1216822.png)
7-Hidroxi-5-metil-[1,2,4]triazolo[1,5-a]pirimidina
Descripción general
Descripción
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 It is known for its unique structure, which includes a triazole ring fused to a pyrimidine ring
Aplicaciones Científicas De Investigación
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Mecanismo De Acción
Target of Action
Triazolopyrimidine derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It’s known that triazolopyrimidines can interact with various biological targets due to their structural similarity to naturally occurring nucleobases . This allows them to interfere with essential biological processes, leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with triazolopyrimidines, it’s likely that multiple pathways are affected .
Pharmacokinetics
The compound’s water solubility is reported to be low , which could potentially affect its bioavailability.
Result of Action
Triazolopyrimidines have been associated with a wide range of biological activities, suggesting that they can induce various cellular responses .
Análisis Bioquímico
Biochemical Properties
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and thereby affecting cellular responses .
Cellular Effects
The effects of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, it can inhibit the activity of enzymes involved in nucleotide synthesis, thereby preventing DNA replication in rapidly dividing cells . This compound also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall effect of the compound on the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .
Transport and Distribution
Within cells and tissues, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is crucial for its activity. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of the compound can influence its activity and function, as it interacts with different biomolecules in these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be synthesized through the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and the use of readily available reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Substitution reactions can occur at different positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the triazole or pyrimidine rings .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar in structure but with different functional groups.
5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine: Another closely related compound with similar applications.
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific combination of a triazole and pyrimidine ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propiedades
IUPAC Name |
5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVMIXYILXINW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051918, DTXSID2074035 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-56-2, 35523-67-2 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2503-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13JT2L1BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 7-Hydroxy-5-methyl-1,3,4-triazaindolizine and its spectroscopic data?
A: 7-Hydroxy-5-methyl-1,3,4-triazaindolizine, often abbreviated as Hmtpo, and 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as MTP, are the same compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol. While specific spectroscopic data (NMR, IR, UV-Vis) is not detailed in the provided research excerpts, its structural features make it a versatile ligand in coordination chemistry. The presence of multiple nitrogen atoms within the triazaindolizine and triazolopyrimidine rings provides potential coordination sites for various metal ions. [, ]
Q2: What insights do computational chemistry studies offer about the compound's properties and behavior?
A: Density Functional Theory (DFT) calculations were specifically employed to investigate the corrosion inhibition mechanism of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP) on carbon steel in acidic environments. [] This approach allowed researchers to correlate the compound's electronic structure and molecular properties to its observed effectiveness in protecting the metal surface.
Q3: What are the notable catalytic properties and applications of 7-Hydroxy-5-methyl-1,3,4-triazaindolizine in material science?
A: Research indicates that a Cobalt(II) compound incorporating 7-Hydroxy-5-methyl-1,3,4-triazaindolizine (Hmtpo) as a building block exhibits photocatalytic activity. [] Specifically, this cobalt compound demonstrated effectiveness in degrading methylene blue (MB) under visible light irradiation, highlighting its potential in environmental remediation applications.
Q4: How does 7-Hydroxy-5-methyl-1,3,4-triazaindolizine contribute to the development of new materials with specific properties?
A: The compound acts as an organic ligand, influencing the structural assembly and properties of resulting metal-organic frameworks. [, ] For instance, it plays a crucial role in the formation of a 3D supramolecular Zinc(II) complex. [] This complex exhibits strong photoluminescent properties at room temperature, making it potentially valuable in areas like sensing and display technologies.
Q5: How is 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol's performance as a corrosion inhibitor assessed?
A: Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the corrosion inhibition effectiveness of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP). [] These methods provide insights into the corrosion rate and the mechanism by which MTP interacts with the metal surface to hinder the corrosion process. Additionally, surface characterization techniques like optical microscopy are used to visually confirm the formation of a protective film on the metal surface in the presence of MTP. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



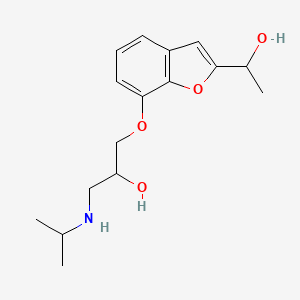
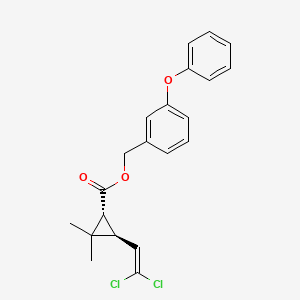
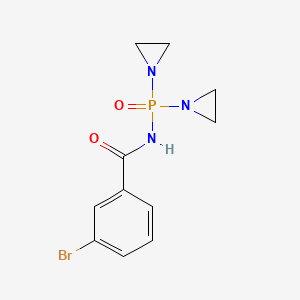
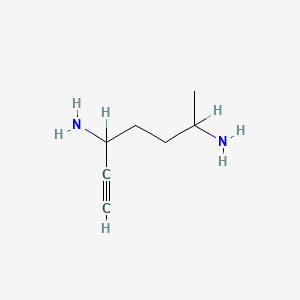
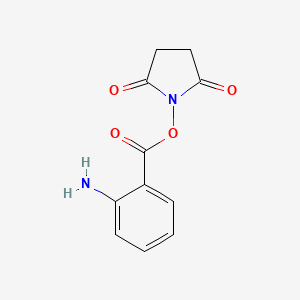

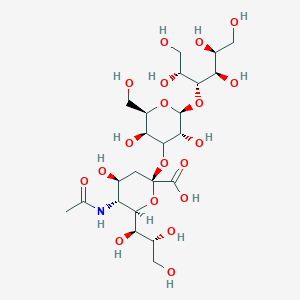



![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)

